molecular formula C11H15NO2S B8357911 3(R,S)-Ethylsulfonyl-1,2,3,4-tetrahydroquinoline

3(R,S)-Ethylsulfonyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8357911
M. Wt: 225.31 g/mol
InChI Key: LQFQGUFTQAJRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(R,S)-Ethylsulfonyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-ethylsulfonyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15NO2S/c1-2-15(13,14)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,2,7-8H2,1H3

InChI Key

LQFQGUFTQAJRIY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CC2=CC=CC=C2NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.3 g of 3-ethylsulfonylquinoline in 15 ml of glacial acetic acid is hydrogenated in the presence of 30 mg of platinum oxide at 50° C. for 22 h. After working up analogously to Example 52c) and FC over 30 g of silica gel (mobile phase I), the pure title compound is obtained: mp 88°-90° C., Rf (K)=0.51; IR(KBr): 3380(s), 1590, 1500(m), 1270(s), 1130(s), 750(s); anal. calc. for C11H15NO2S: C58.64%, H6.71%, N6.22%; found C58.95,6.75, N6.21.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
[Compound]
Name
phase I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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